2-Ethyl-6-methoxybenzofuran
Description
Structure
3D Structure
Properties
CAS No. |
52814-93-4 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-ethyl-6-methoxy-1-benzofuran |
InChI |
InChI=1S/C11H12O2/c1-3-9-6-8-4-5-10(12-2)7-11(8)13-9/h4-7H,3H2,1-2H3 |
InChI Key |
DSLWVYYNXWAYRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(O1)C=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 6 Methoxybenzofuran and Its Structural Analogues
Established Synthetic Routes to the Benzofuran (B130515) Scaffold
The construction of the benzofuran ring is a pivotal step, and numerous methods have been developed, broadly categorized into cyclization, condensation, and alkylation reactions.
Cyclization reactions are a cornerstone of benzofuran synthesis, with both intramolecular and intermolecular strategies being widely employed. sioc-journal.cn Metal-catalyzed reactions are particularly prominent, offering high efficiency and functional group tolerance. sioc-journal.cnacs.org Palladium-catalyzed processes, such as the intramolecular Heck reaction and Sonogashira coupling followed by cyclization, are frequently used to form the C-O bond of the furan (B31954) ring. acs.orgrsc.org For instance, Sonogashira coupling between iodophenols and terminal alkynes, co-catalyzed by palladium and copper, leads to intermediates that readily cyclize to form benzofuran derivatives. acs.org
Other transition metals like copper, rhodium, platinum, and indium also catalyze benzofuran formation. acs.orgorganic-chemistry.orgchimia.ch Copper-catalyzed one-pot reactions involving salicylaldehydes have been shown to produce benzofuran skeletons in high yields. smolecule.com Rhodium-catalyzed C–H activation and domino cyclization reactions provide another sophisticated route to these heterocyclic systems. chimia.chsmolecule.com Furthermore, metal-free approaches, such as those mediated by hypervalent iodine reagents or proceeding through radical cyclization cascades, have been developed as valuable alternatives. organic-chemistry.orgnih.gov
| Catalyst System | Starting Materials | Reaction Type | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Iodophenols, Terminal Alkynes | Sonogashira Coupling / Intramolecular Cyclization | acs.org |
| Pd(OAc)₂ / PPh₃ | Phenols, Propiolates | Oxidative Cyclization | mdpi.com |
| Copper Catalyst | Salicylaldehydes, Amines, Calcium Carbide | One-pot Cyclization | smolecule.com |
| PhI(OAc)₂ | 2-Hydroxystilbenes | Oxidative Cyclization (Metal-Free) | organic-chemistry.org |
| Rhodium Complex | (2-Acetylphenyl)ethynylphenols | Domino 5-endo/5-exo Cyclization | chimia.ch |
Condensation reactions provide a classic and effective means to assemble the benzofuran structure. The Knoevenagel condensation, for example, has been utilized in the synthesis of benzofurans. researchgate.netrsc.org Similarly, Claisen condensation of acetyl-substituted benzofurans with ethyl oxalate (B1200264) is a known method for elaborating the C-2 position. chemicalpapers.com The Rap–Stoermer reaction, a base-catalyzed condensation of α-haloketones with salicylaldehydes, offers a direct route to 2-aroylbenzofurans, which can be precursors to other 2-substituted analogues. nih.gov
Alkylation followed by cyclization is another common strategy. This typically involves the O-alkylation of a phenol (B47542) with a molecule containing a suitable functional group that can subsequently react to close the furan ring. researchgate.net For instance, reacting a substituted phenol with ethyl bromoacetate (B1195939) or chloroacetic acid can generate an intermediate that, upon cyclization, forms a benzofuran-2-carboxylate or a related structure. researchgate.netresearchgate.net
Targeted Synthesis of 2-Ethyl-6-methoxybenzofuran
The specific synthesis of this compound can be achieved through several tailored pathways, starting from appropriately functionalized precursors.
A direct and efficient method for synthesizing this compound involves the reduction of the carbonyl group of a precursor ketone. Specifically, 2-acetyl-6-methoxybenzofuran can be reduced to yield the target compound. google.com The Wolff–Kishner reduction, which utilizes hydrazine (B178648) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol, is a well-established method for this transformation. google.compublish.csiro.au This reaction deoxygenates the acetyl group to an ethyl group, providing a high-yield route to the desired product. google.com
| Starting Material | Reagents | Product | Yield | Reference |
| 2-acetyl-6-methoxybenzofuran | Hydrazine, Potassium Hydroxide, Diethylene Glycol | This compound | 97% | google.com |
A versatile approach to this compound begins with the commercially available compound 2-hydroxy-4-methoxybenzaldehyde (B30951). nih.gov This starting material contains the necessary phenolic hydroxyl and methoxy (B1213986) groups correctly positioned for the formation of the 6-methoxybenzofuran (B1631075) ring system. The synthesis typically proceeds by first constructing the furan ring. A common method involves reacting 2-hydroxy-4-methoxybenzaldehyde with an alpha-halo ester, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a base like potassium carbonate. chemicalbook.comuobabylon.edu.iqmdpi.com This sequence of O-alkylation followed by an intramolecular condensation/cyclization reaction yields ethyl 6-methoxybenzofuran-2-carboxylate. chemicalbook.commdpi.com From this key intermediate, further chemical transformations are required to convert the ester group at the C-2 position into an ethyl group.
An optimized process involves reacting 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by treatment with acetic anhydride (B1165640) to form the 6-methoxybenzofuran core. researchgate.net
The introduction of the ethyl group at the C-2 position is a critical step in the targeted synthesis. As detailed in section 2.2.1, the most direct pathway is the reduction of a 2-acetyl group. google.com This acetyl group can be introduced onto the pre-formed 6-methoxybenzofuran ring via Friedel-Crafts acylation, although regioselectivity can be an issue. A more controlled method is to build the ring from a precursor that already contains or can be easily converted to the acetyl group.
Alternatively, starting from the intermediate ethyl 6-methoxybenzofuran-2-carboxylate (as described in 2.2.2), a multi-step sequence is necessary. This could involve:
Reduction of the ester to the corresponding primary alcohol, 2-hydroxymethyl-6-methoxybenzofuran, using a reducing agent like lithium aluminum hydride.
Conversion of the alcohol to a leaving group, such as a tosylate or a halide (e.g., using PBr₃).
A final nucleophilic substitution or coupling reaction with a methyl organometallic reagent (e.g., methylmagnesium bromide or Gilman reagent) to form the ethyl group.
This multi-step functional group interconversion provides a flexible, albeit longer, route to this compound compared to the direct reduction of the corresponding acetyl derivative.
Advanced Synthetic Techniques and Catalysis in Benzofuran Chemistry
Modern organic synthesis has introduced a variety of advanced techniques and catalysts to improve the efficiency, selectivity, and environmental footprint of benzofuran synthesis.
Applications of Lewis Acid Catalysis
Lewis acid catalysis is a powerful tool in benzofuran synthesis, capable of promoting various cyclization and rearrangement reactions. nih.gov Lewis acids function by activating substrates, thereby lowering the activation energy for key bond-forming steps. nih.gov
A range of Lewis acids have been successfully employed, including boron trifluoride diethyl etherate (BF₃·Et₂O), scandium triflate (Sc(OTf)₃), aluminum chloride (AlCl₃), and indium(III) chloride (InCl₃). nih.govacs.orgthieme-connect.de
For example, BF₃·Et₂O has been used to catalyze the synthesis of 2-arylbenzofurans from 2-methoxychalcone epoxides. The reaction proceeds through a Meerwein rearrangement followed by deformylation and subsequent cyclodehydration. nih.gov In another application, Sc(OTf)₃ was found to be an effective catalyst for the formal (3+2) cycloaddition of pyrazole-substituted bicyclo[1.1.0]butanes with quinones to produce complex polycyclic systems containing a benzofuran motif. rsc.org
The synthesis of 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds has been achieved using a Lewis acid catalyst in conjunction with N-bromosuccinimide (NBS) as an oxidizing agent. acs.orgnih.gov This method was notably applied to the synthesis of the drug molecules benzbromarone (B1666195) and amiodarone. acs.org A study on the synthesis of ethyl this compound-3-carboxylate, a close analogue of the target compound, explored various Lewis acids, with InCl₃ showing promise. thieme-connect.desorbonne-universite.fr
| Catalyst | Starting Materials | Product Type | Yield (%) | Reference |
| BF₃·Et₂O | 2,4-diyn-1-ols, dicarbonyl compounds | Substituted benzofurans | 75–91 | nih.gov |
| Sc(OTf)₃ | o-hydroxybenzhydryl alcohol, isocyanide | Aminobenzofurans | N/A | nih.gov |
| AlCl₃ | 2-Fluorobenzofurans, arenes | 2-Arylbenzofurans | N/A | rsc.org |
| InCl₃ | β-Nitroacrylates, phenols | Arenofuran-3-carboxylates | up to 29 | thieme-connect.desorbonne-universite.fr |
Ionic Liquid-Mediated Syntheses
Ionic liquids (ILs) have emerged as green and recyclable reaction media for the synthesis of benzofurans. cbijournal.com Their unique properties, such as low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds, make them attractive alternatives to traditional volatile organic solvents. cbijournal.comresearchgate.net
The synthesis of 2-aroylbenzofuran derivatives has been reported using ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim]PF₆) as the reaction medium. cbijournal.com These reactions often proceed under base-mediated conditions, following the principles of the Rap-Stoermer reaction. cbijournal.com
Palladium-catalyzed intramolecular Heck reactions have also been successfully conducted in [Bmim]BF₄ to produce substituted benzofurans. A key advantage is that the palladium catalyst dissolved in the ionic liquid can often be recovered and reused for several cycles with only a minor loss of activity. researchgate.net Similarly, palladium-catalyzed tandem annulation reactions to create 2,3-difunctionalized benzofurans have been effectively carried out in ionic liquids. acs.org Nickel nanoparticles generated in-situ within an ionic liquid medium have also been used to catalyze the synthesis of 2-arylbenzofurans, offering a palladium-free alternative. rsc.org
| Ionic Liquid | Catalysis | Reaction Type | Advantage | Reference |
| [Bmim]BF₄ | Base-mediated | Rap-Stoermer | Green solvent | cbijournal.com |
| [Bmim]BF₄ | PdCl₂ | Intramolecular Heck | Catalyst recyclability | researchgate.net |
| N/A | Palladium | Tandem Annulation | Access to difunctionalized products | acs.org |
| [bmim]Br | In-situ Ni Nanoparticles | Suzuki-type coupling | Pd-free catalysis | rsc.org |
One-Pot Reaction Strategies
One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. researchgate.netresearchgate.net
A prominent example is the Sonogashira coupling followed by cyclization. This sequence is widely used to synthesize 2-substituted benzofurans from o-halophenols and terminal alkynes. researchgate.netdivyarasayan.org The reaction is typically catalyzed by a palladium-copper system and can be performed in a single pot, providing direct access to the benzofuran core. divyarasayan.org
Another one-pot strategy involves the palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates to yield 2-arylbenzofurans. mdpi.com This method is noted for its scalability to the gram level. mdpi.com The synthesis of 9-methoxynaphtho[1,2-b]benzofuran was achieved in a one-pot microwave-assisted reaction where the nitro group played a dual role as both an activator and a leaving group. mdpi.com
Lewis acid-catalyzed domino reactions also represent a form of one-pot synthesis. For instance, the BF₃·Et₂O promoted reaction between diynols and dicarbonyl compounds proceeds through a cascade of propargylation, cyclization, isomerization, and benzannulation to furnish benzofurans in high yields. nih.gov
Scalability and Process Optimization Considerations in this compound Synthesis
The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and process optimization. While many synthetic methods for benzofurans exist, not all are suitable for large-scale applications due to factors like cost, safety, and efficiency. numberanalytics.com
Recent research has shown that certain synthetic protocols for benzofurans are indeed scalable. A palladium-catalyzed one-pot synthesis of 2-arylbenzofurans was successfully scaled up to the gram quantity without significant issues. mdpi.com Similarly, a protocol for synthesizing 3-butyl-2-(ethylthio)benzo[b]furan was demonstrated on a 1 mmol scale without a decrease in yield, indicating good scalability. rsc.org Electrochemical methods have also shown promise for gram-scale synthesis of complex spirobenzofurans, highlighting the potential of electrosynthesis for efficient scale-up. acs.org
For the synthesis of this compound, optimization would likely focus on the cyclization step. In the synthesis of a related amide (I-9), various condensation agents and reaction conditions were explored to find the optimal parameters for large-scale production, demonstrating a common approach to process optimization. nih.gov Key parameters for optimization include catalyst loading, reaction temperature, solvent choice, and purification methods. For instance, using eco-sustainable solvents like dimethyl carbonate (DMC) instead of dimethylformamide (DMF) can be a crucial process optimization, although compatibility with all reaction steps must be verified. torvergata.it
Comparative Analysis of Synthetic Methodologies
Choosing a synthetic methodology for a target like this compound involves weighing the pros and cons of each approach.
| Methodology | Advantages | Disadvantages |
| Lewis Acid Catalysis | High efficiency, mild reaction conditions, applicable to diverse substrates. nih.govacs.org | Catalyst can be sensitive to moisture; metal contamination of the product is possible. |
| Ionic Liquid-Mediated Synthesis | Environmentally friendly (recyclable solvent), enhanced reaction rates, catalyst can often be recycled with the solvent. cbijournal.comresearchgate.net | High cost of ionic liquids, potential challenges in product separation. |
| One-Pot Strategies | Increased efficiency, reduced waste, time and cost savings, avoids purification of intermediates. researchgate.netmdpi.com | Can be challenging to optimize, requires all reaction steps to be compatible. |
| Palladium/Copper Catalysis | High versatility, broad substrate scope, reliable for C-C and C-O bond formation. divyarasayan.org | Cost of palladium, potential for metal contamination, requires inert atmosphere for some catalysts. |
| Electrosynthesis | Can be environmentally friendly (avoids chemical oxidants/reductants), operationally simple, good for scale-up. acs.org | Requires specialized equipment, substrate scope can be limited. |
Ultimately, the optimal synthetic route will depend on the specific requirements of the synthesis, including cost, scale, required purity, and environmental considerations. For this compound, a one-pot Sonogashira coupling/cyclization of a suitable 2-halo-4-methoxyphenol with 1-butyne, or a Lewis-acid catalyzed cyclization of a precursor derived from 2-hydroxy-4-methoxybenzaldehyde, represent promising and efficient strategies based on current literature.
Optimization of Reaction Conditions and Yields
The synthesis of this compound and its structural analogues is a subject of significant research, focusing on the development of efficient and high-yielding synthetic methodologies. The optimization of reaction conditions—including the choice of catalyst, base, solvent, temperature, and reaction time—is critical to maximizing product yield and purity. Various catalytic systems, primarily based on transition metals like palladium, nickel, and copper, have been explored for the construction of the benzofuran ring system.
A predominant strategy for synthesizing 2-substituted benzofurans involves the coupling and subsequent cyclization of an ortho-halophenol with a terminal alkyne. The optimization of these tandem reactions is crucial for achieving reasonable to good yields. semanticscholar.org
Catalyst and Ligand Screening
The choice of the metal catalyst is a foundational aspect of reaction optimization. For the synthesis of 2-substituted benzo[b]furans via the coupling of 2-iodophenols and 1-alkynes, various nickel salts have been screened. Studies have shown that NiCl₂ provides the best results, affording significantly higher yields compared to other nickel salts. semanticscholar.org In palladium-catalyzed systems, heterogeneous catalysts, such as palladium nanoparticles supported on siliceous mesocellular foam (Pd⁰–AmP–MCF), have been developed. scispace.com These nanocatalysts can be effective without the addition of phosphine (B1218219) ligands, which are often required in classical homogeneous Sonogashira reactions. scispace.com The initial optimization of such a system, using 2-iodophenol (B132878) and phenylacetylene (B144264) as model substrates, demonstrated that the reaction proceeds efficiently in the presence of the Pd⁰–AmP–MCF catalyst and a copper(I) co-catalyst. scispace.com Similarly, palladium supported on nano-sized carbon balls (Pd-NCB) has been used as a recyclable, ligand-free catalyst for the synthesis of 2-substituted benzofurans. koreascience.kr
For copper-catalyzed syntheses, particularly for 2,3-disubstituted benzofurans, both homogeneous CuI and a heterogeneous mesoporous SBA-15-anchored N-heterocyclic carbene (NHC)-copper(I) complex have shown comparable catalytic activity, yielding the desired product in high yields. rsc.org
Influence of Base and Solvent
The selection of an appropriate base and solvent system is paramount for high reaction efficiency. In nickel-catalyzed syntheses, strong inorganic bases like NaOH have proven to be superior, while weak and organic bases such as KHCO₃ and triethylamine (B128534) (Et₃N) were found to be unsuitable for the transformation. semanticscholar.org For palladium-catalyzed reactions using a GO@PNP–Pd complex, an extensive screening of bases identified Cs₂CO₃ as the most effective, providing excellent conversion rates. acs.org
The solvent also plays a critical role. In nickel-catalyzed reactions, N,N-dimethylacetamide (DMA) is a suitable solvent. semanticscholar.org In the copper-catalyzed synthesis of 2,3-disubstituted benzofurans, the bioderived solvent 2-MeTHF gave a slightly higher yield compared to other solvents like dioxane, toluene, and DMSO. rsc.org The optimization of a microwave-assisted synthesis of arenofuran-3-carboxylates showed that dichloroethane was a suitable solvent when using indium(III) chloride as a promoter. sorbonne-universite.fr
Effect of Temperature and Reaction Time
Reaction temperature and duration are key parameters that require fine-tuning. For the synthesis of 2-substituted benzofurans using a Pd⁰–AmP–MCF catalyst, increasing the temperature from 60 °C to 70 °C resulted in an improved yield from 75% to 87%. scispace.com In another study utilizing microwave synthesis, raising the temperature from 110 °C to 130 °C not only decreased the required reaction time from 2.5 hours to 1.5 hours but also increased the yield from 74% to 81%. sorbonne-universite.fr However, a further increase to 150 °C, while shortening the reaction time to 1 hour, led to a decrease in yield to 62%. sorbonne-universite.fr Similarly, for the copper-catalyzed synthesis of ethyl 2,6-dimethylbenzofuran-3-carboxylate, reducing the temperature from 110 °C to 100 °C led to a decreased yield, while raising it to 120 °C offered no significant improvement. rsc.org These findings highlight that an optimal temperature exists for maximizing yield while minimizing reaction time and potential side-product formation.
Research Findings on Reaction Optimization
The following tables summarize the detailed findings from various studies on the optimization of reaction conditions for the synthesis of benzofuran analogues.
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| NiCl₂ | NaOH | DMA | 80 |
| Ni(OAc)₂ | NaOH | DMA | 72 |
| Ni(acac)₂ | NaOH | DMA | 62 |
| NiCl₂ | KHCO₃ | DMA | <5 |
| NiCl₂ | Et₃N | DMA | <5 |
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | 2-MeTHF | 110 | 85 |
| K₂CO₃ | Dioxane | 110 | 73 |
| K₂CO₃ | Toluene | 110 | 65 |
| K₂CO₃ | DMSO | 110 | 58 |
| Na₂CO₃ | 2-MeTHF | 110 | 62 |
| Cs₂CO₃ | 2-MeTHF | 110 | 55 |
| K₂CO₃ | 2-MeTHF | 100 | 76 |
| K₂CO₃ | 2-MeTHF | 120 | 85 |
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 110 | 2.5 | 74 |
| 130 | 1.5 | 81 |
| 150 | 1.0 | 62 |
A specific synthesis of Ethyl this compound-3-carboxylate, a close analogue, was achieved with a 41% yield via a reaction between a phenol and a β-nitroacrylate, highlighting another synthetic route. sorbonne-universite.frthieme-connect.de
Chemical Reactivity and Derivatization Strategies of 2 Ethyl 6 Methoxybenzofuran
Electrophilic Aromatic Substitution on the Benzofuran (B130515) Moiety
Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of these substitutions on the 2-Ethyl-6-methoxybenzofuran skeleton are governed by the electronic properties of the benzofuran ring system and its substituents.
The reaction proceeds via a two-step mechanism:
Attack by the aromatic ring: The π-electron system of the benzofuran ring acts as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. masterorganicchemistry.comchemicalbook.com
Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com
The directing influence of the substituents on the this compound ring dictates the position of substitution. The 6-methoxy group is a strong activating group, donating electron density through resonance and directing incoming electrophiles to the positions ortho and para to itself (C5 and C7). The furan (B31954) ring's oxygen atom also activates the heterocyclic portion of the molecule. The 2-ethyl group is a weak activating group. The interplay of these factors determines the ultimate position of electrophilic attack, with common SEAr reactions including halogenation, nitration, and Friedel-Crafts reactions. wikipedia.org
Table 1: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Typical Reagents | Electrophile |
|---|---|---|
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |
| Sulfonation | Fuming H₂SO₄ | SO₃ |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) |
Functional Group Transformations at the Ethyl and Methoxy (B1213986) Positions
Beyond reactions on the aromatic core, the ethyl and methoxy groups of this compound can be selectively modified.
The methoxy group can undergo ether cleavage to yield the corresponding phenol (B47542), 2-ethylbenzofuran-6-ol. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids such as hydrobromic acid (HBr).
The ethyl group offers different avenues for transformation. The carbon adjacent to the benzofuran ring is a benzylic-type position, making it susceptible to radical halogenation using reagents like N-Bromosuccinimide (NBS). This would yield 2-(1-bromoethyl)-6-methoxybenzofuran. Alternatively, this position can be oxidized. Depending on the reaction conditions, oxidation could potentially lead to the corresponding acetyl derivative, 2-acetyl-6-methoxybenzofuran, or under harsher conditions, the carboxylic acid.
Heterocycle Annulation and Fusion Reactions Involving Benzofuran Derivatives
Benzofuran derivatives serve as valuable building blocks for synthesizing fused heterocyclic systems. Through multi-step sequences, the benzofuran core can be annulated to form pyrazole, isoxazole (B147169), and pyrimidine (B1678525) rings.
Formation of Pyrazole Derivatives
Pyrazole rings, which are five-membered heterocycles with two adjacent nitrogen atoms, can be constructed from benzofuran precursors. dergipark.org.tr A common strategy involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.gov For instance, a this compound derivative can be acylated at the 3-position to introduce a ketone. This intermediate can then be converted into a 1,3-diketone, which upon reaction with hydrazine hydrate, would cyclize to form a benzofuro[3,2-c]pyrazole derivative.
An alternative pathway starts with 6-methoxybenzofuran-3(2H)-one, which can be reacted with hydrazine monohydrate and other reagents to yield benzofuropyrazole derivatives. mdpi.com
Synthesis of Isoxazole Derivatives
Isoxazoles are five-membered heterocycles containing an oxygen and a nitrogen atom next to each other. ijbpas.com Their synthesis often involves the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone) with hydroxylamine (B1172632) hydrochloride. nih.gov
To generate an isoxazole fused to the benzofuran core, one could first synthesize a benzofuran-based chalcone. This can be achieved by a Claisen-Schmidt condensation between a this compound carbaldehyde derivative and an appropriate ketone. The resulting chalcone, an α,β-unsaturated ketone, is then cyclized by refluxing with hydroxylamine hydrochloride in the presence of a base to yield the corresponding benzofuro-isoxazole derivative. nih.gov
Generation of Pyrimidine Derivatives
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. bu.edu.eg The most prevalent method for pyrimidine synthesis is the condensation of a 1,3-bifunctional three-carbon fragment (like a 1,3-diketone) with a compound containing an N-C-N moiety, such as urea, thiourea, or guanidine (B92328). bu.edu.egnih.gov
Starting from this compound, a 1,3-dicarbonyl functionality could be installed on the benzofuran ring through a sequence of reactions like Friedel-Crafts acylation followed by further oxidation and condensation steps. The resulting benzofuran-containing 1,3-diketone can then be treated with guanidine to cyclize and form a 2-amino-pyrimidine ring fused to the benzofuran scaffold.
Coupling Reactions and Azo Compound Formation with Benzofuran Intermediates
The benzofuran scaffold can be further elaborated using modern cross-coupling reactions and classical azo coupling.
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for forming carbon-carbon bonds. To utilize this compound in these reactions, it must first be converted into a suitable derivative, typically a halide or a triflate. This can be accomplished via electrophilic halogenation, as described in section 3.1. The resulting halobenzofuran can then be coupled with various partners, such as boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira), to introduce complex substituents onto the benzofuran ring.
Azo compound formation involves an electrophilic substitution reaction where a diazonium salt acts as the electrophile. The this compound ring is sufficiently activated by the electron-donating 6-methoxy group to act as a potent coupling component. The reaction, known as diazo coupling, would typically occur at the position ortho or para to the strongly activating methoxy group. The reaction of a suitable aryldiazonium salt with this compound in a cooled, slightly alkaline or acidic solution would yield a highly colored azo dye containing the benzofuran moiety. nih.gov
Table 2: Summary of Derivatization Strategies
| Section | Reaction Type | Key Intermediate/Reagent | Resulting Structure |
|---|---|---|---|
| 3.3.1 | Pyrazole Synthesis | Hydrazine Hydrate | Benzofuro[x,y-c]pyrazole |
| 3.3.2 | Isoxazole Synthesis | Hydroxylamine Hydrochloride | Benzofuro[x,y-d]isoxazole |
| 3.3.3 | Pyrimidine Synthesis | Guanidine / Urea | Benzofuro[x,y-d]pyrimidine |
| 3.4 | Azo Coupling | Aryl Diazonium Salt | Azo-substituted Benzofuran |
Halogenation and Other Substituent Incorporations of this compound
The reactivity of the this compound core towards electrophilic substitution, such as halogenation, is governed by the directing effects of the existing substituents on the benzofuran ring system. The furan ring of benzofuran is generally more susceptible to electrophilic attack than the benzene (B151609) ring, typically at the C2 and C3 positions. However, with the C2 position already occupied by an ethyl group, electrophilic attack is directed to the benzene ring.
The substitution pattern of this compound, featuring an activating methoxy group at the C6 position, dictates the regioselectivity of further substitutions on the aromatic nucleus. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this specific molecule, the positions ortho to the methoxy group are C5 and C7. Therefore, halogenation and other electrophilic substitutions are anticipated to yield a mixture of 5- and 7-substituted products.
Halogenation Reactions
Halogenation of this compound can be achieved using various halogenating agents. The choice of reagent and reaction conditions can influence the regioselectivity and the extent of halogenation.
Bromination: The introduction of a bromine atom onto the benzofuran ring can be accomplished using reagents such as N-bromosuccinimide (NBS). The reaction, typically carried out in a solvent like hexafluoroisopropanol (HFIP), proceeds under mild conditions and often without the need for a catalyst, showcasing high yields and regioselectivity. organic-chemistry.org The electron-donating nature of the methoxy group at C6 activates the C5 and C7 positions, making them susceptible to electrophilic attack by the bromonium ion generated from NBS.
Chlorination and Iodination: Similar to bromination, chlorination and iodination can be effected using N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS), respectively, in a suitable solvent such as HFIP. organic-chemistry.org These reactions also proceed regioselectively, targeting the activated C5 and C7 positions of the benzene ring.
Table 1: Predicted Halogenation Reactions of this compound
| Halogenating Agent | Predicted Products | Reaction Conditions |
| N-Bromosuccinimide (NBS) | 5-Bromo-2-ethyl-6-methoxybenzofuran and 7-Bromo-2-ethyl-6-methoxybenzofuran | Hexafluoroisopropanol (HFIP), Room Temperature |
| N-Chlorosuccinimide (NCS) | 5-Chloro-2-ethyl-6-methoxybenzofuran and 7-Chloro-2-ethyl-6-methoxybenzofuran | Hexafluoroisopropanol (HFIP), Room Temperature |
| N-Iodosuccinimide (NIS) | 5-Iodo-2-ethyl-6-methoxybenzofuran and 7-Iodo-2-ethyl-6-methoxybenzofuran | Hexafluoroisopropanol (HFIP), Room Temperature |
Other Substituent Incorporations
Beyond halogenation, other electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the benzene ring of this compound.
Nitration: The introduction of a nitro group is a common synthetic transformation. For dialkoxybenzenes, dinitration has been observed to proceed with high regioselectivity. nih.gov While specific studies on this compound are not prevalent, it is anticipated that nitration would occur at the C5 and C7 positions due to the directing effect of the C6-methoxy group.
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com The ketone product forms a stable complex with the Lewis acid, often requiring stoichiometric amounts of the catalyst. wikipedia.org For this compound, acylation is expected to occur at the C5 and C7 positions, leading to the corresponding ketones.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic and heterocyclic compounds using a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). drugfuture.comijpcbs.comwikipedia.org This reaction typically introduces a formyl group (-CHO) onto the aromatic ring. For this compound, formylation would be expected to occur at the C5 and C7 positions.
Table 2: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagents | Predicted Products |
| Nitration | HNO₃/H₂SO₄ | 2-Ethyl-6-methoxy-5-nitrobenzofuran and 2-Ethyl-6-methoxy-7-nitrobenzofuran |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-2-ethyl-6-methoxybenzofuran and 7-Acyl-2-ethyl-6-methoxybenzofuran |
| Vilsmeier-Haack Reaction | POCl₃/DMF | This compound-5-carbaldehyde and this compound-7-carbaldehyde |
Detailed experimental studies on this compound are required to confirm the precise regioselectivity and to optimize the reaction conditions for these transformations. However, based on the established principles of electrophilic aromatic substitution and the directing effects of the substituents, the predicted outcomes provide a strong foundation for synthetic strategies involving this compound.
Structure Activity Relationship Sar Studies of 2 Ethyl 6 Methoxybenzofuran Derivatives
Impact of Positional Isomerism and Substituent Effects on Bioactive Profiles
The placement and nature of substituents on the benzofuran (B130515) ring system dramatically influence the bioactive profiles of the resulting derivatives. The strategic placement of electron-donating or electron-withdrawing groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Research has shown that the substitution pattern on the benzene (B151609) ring of the benzofuran nucleus is a key determinant of activity. For instance, in the development of agents for senile osteoporosis, the presence and position of a methoxy (B1213986) group are critical. nih.gov Studies on ortho-hydroxy α-aminosulfones, precursors for benzofuran synthesis, revealed that substituting the 5-position with electron-rich groups like methoxy and methyl groups led to successful synthesis with good yields. nih.gov Conversely, substituting the 3-position with an electron-donating methoxy group resulted in reaction failure, whereas substitution with halogen atoms (bromine or fluorine) at the same position yielded the desired products in excellent yields (90-95%). nih.gov This highlights that even subtle shifts in substituent position can have a profound impact on chemical reactivity and, by extension, biological activity.
| Position | Substituent | Effect on Synthesis/Reactivity | Reference |
| 3 | Methoxy (electron-donating) | Reaction failure | nih.gov |
| 3 | Bromine, Fluorine (halogen) | Excellent yields (90-95%) | nih.gov |
| 4 | Chlorine, Bromine (halogen) | Satisfactory yields | nih.gov |
| 5 | Methoxy, Methyl (electron-donating) | Good yields | nih.gov |
| 6 | Chlorine (halogen) | Good yield (81%) | nih.gov |
Role of Methoxy and Hydroxyl Substitutions in Mechanistic Efficacy
Methoxy (-OCH₃) and hydroxyl (-OH) groups are particularly significant in modulating the mechanistic efficacy of benzofuran derivatives due to their ability to participate in hydrogen bonding and alter electronic properties. The 6-methoxy group, characteristic of the parent compound, is often a key feature for bioactivity. Studies on 6-methoxy benzofuran derivatives have identified them as promising tools for conditions like senile osteoporosis by promoting bone formation. nih.gov
The presence of a methoxy group can be detrimental to the anticancer activity of certain benzofuran hybrids. For example, analysis of quinazolinone-benzofuran hybrids showed that the absence of a methoxy substituent, coupled with the presence of two halogen-substituted rings, was detrimental to its cytotoxic activity. nih.gov In contrast, the strategic placement of hydroxyl groups can enhance activity. The presence of a hydroxyl group, acting as a hydrogen bond donor, can contribute significantly to the pharmacophore's interactions with its target. nih.gov For instance, the potent antiproliferative agent BNC105 features a 7-hydroxy and a 6-methoxy group on the benzofuran ring, highlighting the synergistic effect of these substitutions. nih.govnih.gov This substitution pattern contributes to the compound's ability to act as a potent and selective antiproliferative agent. nih.gov
| Compound Class | Substituent(s) | Impact on Bioactivity | Reference |
| Quinazolinone-benzofuran hybrids | Lack of methoxy group | Detrimental to cytotoxicity | nih.gov |
| General Benzofuran Derivatives | Hydroxyl group (H-bond donor) | Can enhance pharmacophore interactions | nih.gov |
| BNC105 | 7-hydroxy, 6-methoxy | Potent and selective antiproliferative activity | nih.govnih.gov |
| 6-Methoxy Benzofuran Derivatives | 6-methoxy group | Promotes bone formation (anti-osteoporosis) | nih.gov |
Structural Modifications at C-2 and C-3 Positions and their Influence on Activity
The furan (B31954) ring of the benzofuran scaffold, specifically the C-2 and C-3 positions, offers a prime site for structural modifications that significantly influence biological activity. Early SAR studies identified that substitutions at the C-2 position, such as ester or heterocyclic rings, were crucial for the cytotoxic activity of benzofuran derivatives. nih.gov These modifications play a role in influencing the selectivity of the compounds toward cancer cells. nih.gov
Introducing a methyl group at the C-2 or C-3 position can make certain chemical reactions, like hydrogenation, slightly more challenging but still allows for good product yields. acs.org The C-2 substituent can also serve to maintain a specific conformational bias, which may be essential for optimal interaction with a biological target. nih.gov For example, in certain antimitotic compounds, the C-2 substituent ensures the molecule remains in the required cis-conformation for activity. nih.gov
The nature of the substituent at C-2 is diverse. Aryl groups, as seen in 2-arylbenzofurans, have been investigated as inhibitors of cell proliferation. pharmatutor.org The synthesis of moracin C and its derivatives, which feature a 2-arylbenzofuran motif, has been explored for inhibiting PCSK9 expression, a target in cardiovascular disease management. nih.gov Furthermore, versatile chemical functionality can be introduced at the C-2 position. For instance, a bromo-substituent at C-2 can be replaced through palladium coupling or nucleophilic displacement to generate a wide array of analogues, including those with heterocyclic, carbocyclic, and alicyclic systems. nih.gov
| Position | Modification | Influence on Activity/Property | Reference |
| C-2 | Ester or heterocyclic ring substitution | Crucial for cytotoxic activity and selectivity | nih.gov |
| C-2 | Methyl group | Maintains conformational bias for antimitotic activity | nih.gov |
| C-2 | Aryl group | Inhibition of cell proliferation | pharmatutor.orgnih.gov |
| C-3 | Methyl group | Can make hydrogenation more challenging | acs.org |
Analogues Incorporating Fused Heterocyclic Systems for Enhanced Properties
Fusing additional heterocyclic rings to the benzofuran scaffold is a well-established strategy to create novel chemical entities with potentially enhanced or new biological properties. Fused heterocyclic ring systems are recognized as important scaffolds with a wide range of pharmacological activities, including anticancer properties. nih.gov The incorporation of heterocycles can improve physicochemical properties such as solubility, which is a critical factor for oral absorption and bioavailability. nih.gov
For example, the development of hybrid molecules by attaching other heterocyclic systems to the benzofuran core has yielded potent anticancer agents. nih.gov Benzofuran-3-yl-(indol-3-yl)maleimides have been identified as potent inhibitors of GSK-3β, an enzyme implicated in various diseases, including cancer. pharmatutor.org Similarly, attaching a pyrazoline and thiazole (B1198619) moiety to a benzofuran derivative resulted in compounds with significant antimicrobial activity. pharmatutor.org These examples demonstrate that combining the benzofuran nucleus with other pharmacologically active heterocycles can lead to synergistic effects and enhanced biological profiles.
| Fused/Linked Heterocycle | Target/Activity | Result | Reference |
| Quinazolinone | Anticancer | Activity is dependent on other substituents | nih.gov |
| Indole (as maleimide) | GSK-3β Inhibition | Potent inhibitory activity | pharmatutor.org |
| Pyrazoline and Thiazole | Antimicrobial | Excellent activity against Gram-negative bacteria | pharmatutor.org |
| Imidazole (B134444)/Benzimidazole (B57391) | Anticancer | Potent antitumor activity | nih.gov |
Investigation of Different Side Chains and their Contribution to Activity
In the context of anticancer activity, the side chains attached to substituents on the benzofuran ring are vital. For instance, in a series of potent anticancer derivatives, a 2-ethyl-imidazole or benzimidazole ring was a key feature, but the activity was further modulated by the substituent at the 3-position of the imidazole ring, such as a 2-bromobenzyl or napthylacyl group. nih.gov Additionally, para-substituted halogens on phenylsulfonyl- and N-containing alkyl chains were found to contribute to the resulting antiproliferative activity. nih.gov These findings underscore that not only the core structure but also the appended side chains are instrumental in fine-tuning the biological activity of 2-Ethyl-6-methoxybenzofuran derivatives.
Mechanistic Investigations of Biological Activities in Vitro and Target Focused
Antioxidant Activity Mechanisms of Benzofuran (B130515) Derivatives
Benzofuran derivatives are recognized for their antioxidant potential, which is largely attributed to their chemical structure, particularly the presence of hydroxyl groups. The primary mechanisms by which these compounds scavenge free radicals include hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET).
From a thermodynamic standpoint, the antioxidant activity of many 2-phenylbenzofuran (B156813) derivatives in the gaseous phase is predominantly governed by the O–H bond dissociation enthalpy (BDE), which is consistent with the HAT mechanism. In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The SPLET mechanism, which is more common in polar solvents, involves the deprotonation of the antioxidant followed by an electron transfer to the radical species.
Studies on various benzofuran derivatives, including those with methoxy (B1213986) and hydroxy substitutions, have demonstrated their ability to scavenge nitric oxide (NO) radicals and mitigate oxidative stress. The evaluation of antioxidant capacity is often performed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. Some benzofuran-2-ones have shown a significant ability to reduce intracellular reactive oxygen species (ROS) in cell-based assays, further confirming their antioxidant effects at a cellular level. The antioxidant defense can also involve chelating metal ions that catalyze the formation of free radicals.
Anti-inflammatory Pathways: In Vitro Mechanistic Elucidation
Benzofuran derivatives have demonstrated significant anti-inflammatory properties in various in vitro models. The mechanisms often involve the modulation of key signaling pathways that regulate the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 ma
Antiproliferative and Anticancer Mechanisms of Benzofuran Analogues
Cell Cycle Perturbation Studies
While direct studies on the cell cycle effects of 2-Ethyl-6-methoxybenzofuran are not extensively documented in current literature, research on related benzofuran derivatives indicates that this class of compounds can influence cell cycle progression. Certain synthetic derivatives of benzofuran have been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation.
For instance, a novel synthetic derivative of benzofuran lignan (B3055560) demonstrated the ability to cause G2/M arrest in a dose- and time-dependent manner in Jurkat T-cells. researchgate.net This effect was linked to a p53-dependent pathway, highlighting a potential mechanism for its antitumor activities. researchgate.net Further studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have also revealed cell cycle perturbations. One such compound was found to induce G2/M phase arrest in HepG2 cells, while another caused cell cycle arrest at both the S and G2/M phases in A549 cells. mdpi.com These findings suggest that the benzofuran scaffold is a viable backbone for the development of compounds that can modulate the cell cycle, although the specific effects of the 2-ethyl and 6-methoxy substitutions remain to be elucidated.
Table 1: Effects of Benzofuran Derivatives on Cell Cycle
| Compound | Cell Line | Effect |
|---|---|---|
| Benzofuran lignan derivative | Jurkat T-cells | G2/M arrest researchgate.net |
| Halogenated benzofuran derivative 7 | HepG2 | G2/M arrest mdpi.com |
Anti-osteoporosis Mechanistic Studies of 6-methoxybenzofuran (B1631075) Compounds
Recent investigations into 6-methoxybenzofuran derivatives have identified promising candidates for the treatment of osteoporosis by promoting bone formation. nih.govnih.gov A notable example is a compound designated as I-9, which has been systematically studied for its efficacy and mechanism of action in senile osteoporosis models. nih.gov
Research has uncovered a previously undescribed pathway involving the Bone Morphogenetic Protein 2 (BMP2)-ERK-ATF4 axis that is crucial for promoting osteoblast differentiation. nih.gov The 6-methoxybenzofuran compound I-9 has been shown to upregulate the expression of BMP2. nih.govresearchgate.net BMP2 is a key signaling molecule that induces both endochondral and periosteal ossification. nih.gov The upregulation of BMP2 by compound I-9 initiates a signaling cascade that involves the extracellular signal-regulated kinase (ERK) and Activating Transcription Factor 4 (ATF4). nih.gov This signaling axis plays a pivotal role in the therapeutic effects of these compounds. nih.gov
The activation of the BMP2-ERK-ATF4 signaling pathway by 6-methoxybenzofuran compounds directly promotes the differentiation of osteoblasts, the cells responsible for new bone formation. nih.gov In vitro studies have demonstrated that treatment with these compounds leads to increased levels of both ATF4 and phosphorylated ERK (p-ERK) in the nucleus and cytoplasm of pre-osteoblastic cells. nih.gov This increase in key transcription factors and signaling molecules ultimately enhances the expression of genes essential for osteogenesis, thereby promoting the maturation of osteoblasts and increasing bone mass. nih.gov
Table 2: Mechanistic Details of 6-methoxybenzofuran Compound I-9 in Osteoporosis
| Target/Process | Observation | Reference |
|---|---|---|
| BMP2 Expression | Upregulated | nih.govresearchgate.net |
| Signaling Pathway | Activates BMP2-ERK-ATF4 axis | nih.gov |
| Cellular Effect | Promotes osteoblast differentiation | nih.gov |
Antimicrobial Activity: Mechanistic Perspectives (Antibacterial, Antifungal)
The benzofuran scaffold is present in numerous compounds that exhibit a broad range of antimicrobial activities. nih.govnih.govresearchgate.net While the precise mechanisms for this compound are not specified, studies on related molecules provide insights into the potential modes of action.
For antifungal activity, one proposed mechanism involves the disruption of calcium homeostasis. Amiodarone, a synthetic drug based on the benzofuran ring system, exerts its potent, broad-spectrum antifungal effects by mobilizing intracellular Ca2+. sigmaaldrich.com This mobilization is considered a key characteristic of its fungicidal activity. sigmaaldrich.com Studies on other synthetic benzofuran derivatives have shown that while they may not directly elicit calcium fluxes themselves, they can augment the amiodarone-induced calcium influx, suggesting that changes in cytoplasmic calcium concentration are a crucial part of their antifungal action. sigmaaldrich.com
In terms of antibacterial activity, the structure of the benzofuran derivative plays a significant role. Structure-activity relationship (SAR) studies on 3-methanone-6-substituted-benzofuran derivatives revealed that substitutions at the C-6 position are an important feature for antibacterial activity. nih.gov For some series of benzofuran-based compounds, the antifungal potencies have been found to be superior to their antibacterial activities. nih.gov The hydrophobicity of the molecule can also be a key factor, with certain hydrophobic 2-arylbenzofurans showing considerable activity against multidrug-resistant bacteria like MRSA.
Table 3: Antimicrobial Mechanisms of Benzofuran Derivatives
| Activity | Proposed Mechanism | Compound Class | Reference |
|---|---|---|---|
| Antifungal | Mobilization of intracellular Ca2+ | Amiodarone and other benzofuran derivatives | sigmaaldrich.com |
Computational Chemistry and Theoretical Characterization of 2 Ethyl 6 Methoxybenzofuran
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Ethyl-6-methoxybenzofuran, docking studies are employed to understand its potential interactions with biological targets, such as enzymes or receptors. These studies are crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.
A series of novel dibenzofuran (B1670420) derivatives were synthesized and evaluated for their inhibitory activities against PTP-MEG2, a protein tyrosine phosphatase. Molecular docking studies indicated that these compounds achieve their potency and specificity by targeting unique peripheral binding pockets and the active site of the enzyme. nih.gov Similarly, benzofuran-1,2,3-triazole hybrids have been identified as potential inhibitors of the epidermal growth factor receptor (EGFR) in lung cancer through molecular docking simulations, which revealed stable interactions with the active site of the receptor. nih.gov
Below is a hypothetical data table illustrating the types of interactions that could be observed for this compound with a generic protein target, based on findings for similar benzofuran (B130515) derivatives.
| Interaction Type | Interacting Residue (Example) | Distance (Å) |
| Hydrogen Bond | ASN 234 | 2.9 |
| π-π Stacking | PHE 312 | 3.5 |
| Hydrophobic | LEU 189, VAL 211 | 3.8 - 4.2 |
This table is illustrative and based on typical findings for benzofuran derivatives.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations provide a deeper understanding of its geometric, electronic, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. youtube.comyoutube.comwikipedia.org The energies of the HOMO and LUMO and their energy gap (ΔE = ELUMO - EHOMO) are critical parameters that determine the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. rsc.org
For this compound, the HOMO is likely to be localized on the electron-rich benzofuran ring and the methoxy (B1213986) group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic system, representing the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides insights into the molecule's electronic properties and its potential as an electron donor or acceptor in chemical reactions.
| Parameter | Energy (eV) |
| EHOMO | -5.8 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
This table contains hypothetical values for this compound based on typical DFT calculations for similar aromatic compounds.
DFT calculations are also a powerful tool for predicting various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. By calculating the vibrational frequencies, chemical shifts, and electronic transitions, theoretical spectra can be generated and compared with experimental data to confirm the molecular structure and provide a detailed assignment of the spectral bands. materialsciencejournal.org For this compound, theoretical predictions of its 1H and 13C NMR chemical shifts can aid in the structural elucidation and characterization of the compound and its derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are extensively used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogues.
For benzofuran derivatives, QSAR studies have been conducted to explore the relationship between their structural features and various biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govmdpi.comresearchgate.net These studies typically involve calculating a set of molecular descriptors for a series of benzofuran compounds and then using statistical methods to build a model that correlates these descriptors with their measured biological activity.
The descriptors used in QSAR models can be categorized into several types, including electronic (e.g., HOMO-LUMO energies, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). researchgate.net In the case of this compound, the ethyl and methoxy groups would significantly contribute to these descriptors and, consequently, its predicted activity. The ethyl group would primarily influence steric and hydrophobic parameters, while the methoxy group would affect electronic and hydrophobic properties.
A hypothetical QSAR equation for a series of benzofuran derivatives might look like:
log(1/IC50) = β0 + β1(logP) + β2(EHOMO) + β3(Molecular Weight)
Advanced Analytical and Characterization Methodologies Focus on Techniques
High-Performance Liquid Chromatography (HPLC) for Separation, Purity Assessment, and Quantitation
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, purification, and quantitative analysis of 2-Ethyl-6-methoxybenzofuran. The method's high resolution and sensitivity allow for the effective separation of the target compound from impurities and starting materials.
Typically, a reversed-phase HPLC method is employed for the analysis of benzofuran (B130515) derivatives. In such a setup, a nonpolar stationary phase (like C18) is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is often effective. The elution order and retention time can be modulated by adjusting the solvent ratio, with a higher proportion of the organic solvent leading to a shorter retention time.
For purity assessment, a photodiode array (PDA) or a UV-Vis detector is commonly used. The detector is set at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity. The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks in the chromatogram. Quantitation is achieved by creating a calibration curve using standards of known concentration. By comparing the peak area of the sample to the calibration curve, the precise concentration of this compound can be determined.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient or isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm or λmax) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzofuran ring, the protons of the methoxy (B1213986) group, and the protons of the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons). The chemical shifts (δ) and coupling constants (J) are characteristic of the specific molecular structure.
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum would display separate signals for each unique carbon atom, including the aromatic carbons, the furan (B31954) ring carbons, the methoxy carbon, and the two carbons of the ethyl group.
| ¹H NMR Assignment (Predicted) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 6.8 - 7.5 | m | - |
| Furan-H | 6.3 - 6.7 | s | - |
| OCH₃ | ~3.8 | s | - |
| CH₂ (Ethyl) | ~2.8 | q | ~7.5 |
| CH₃ (Ethyl) | ~1.3 | t | ~7.5 |
| ¹³C NMR Assignment (Predicted) | Chemical Shift (ppm) |
| Aromatic/Furan C-O | 150 - 160 |
| Aromatic/Furan C | 100 - 145 |
| OCH₃ | ~55 |
| CH₂ (Ethyl) | ~22 |
| CH₃ (Ethyl) | ~12 |
Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (176.21 g/mol for C₁₁H₁₂O₂).
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, common fragmentation pathways would include:
Loss of the ethyl group: A significant peak would be expected at m/z 147, corresponding to the loss of a C₂H₅ radical.
Loss of a methyl radical from the methoxy group: This would result in a peak at m/z 161.
Cleavage of the methoxy group: A peak at m/z 145 could be observed due to the loss of the OCH₃ radical.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the identity of the compound.
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺• | [C₁₁H₁₂O₂]⁺• | 176 |
| [M - CH₃]⁺ | [C₁₀H₉O₂]⁺ | 161 |
| [M - C₂H₅]⁺ | [C₉H₇O₂]⁺ | 147 |
| [M - OCH₃]⁺ | [C₁₀H₉O]⁺ | 145 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the ethyl and methoxy groups, appearing just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.
C-O-C stretching (ether and furan): Strong, characteristic bands in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. The aryl-alkyl ether linkage of the methoxy group and the C-O-C of the furan ring will have distinct stretching frequencies.
The absence of certain bands, such as a broad O-H stretch around 3300 cm⁻¹, can be used to confirm the absence of hydroxyl impurities.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (Ethyl, Methoxy) | Stretching | 2980 - 2850 |
| Aromatic C=C | Stretching | 1620 - 1450 |
| Aryl-O-C (Methoxy) | Asymmetric Stretching | 1275 - 1200 |
| Aryl-O-C (Methoxy) | Symmetric Stretching | 1075 - 1020 |
| Furan C-O-C | Stretching | ~1100 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, provided that a suitable single crystal of the compound can be grown. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₁₁H₁₂O₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
For C₁₁H₁₂O₂ (Molecular Weight: 176.21 g/mol ):
Carbon (C): (11 * 12.01 / 176.21) * 100% = 74.98%
Hydrogen (H): (12 * 1.01 / 176.21) * 100% = 6.86%
Oxygen (O): (2 * 16.00 / 176.21) * 100% = 18.16%
Experimental results from elemental analysis are typically expected to be within ±0.4% of the theoretical values to confirm the proposed molecular formula.
Future Research Directions and Translational Perspectives Non Clinical
Development of Novel and Sustainable Synthetic Strategies for Benzofuran (B130515) Derivatives
The synthesis of benzofuran derivatives has traditionally relied on classical methods that often involve harsh conditions, multi-step processes, and the use of stoichiometric, often toxic, reagents. Future research must prioritize the development of more efficient, economical, and environmentally friendly synthetic routes to 2-Ethyl-6-methoxybenzofuran and its analogues.
Key areas for development include:
Transition-Metal Catalysis: Recent years have seen a surge in the use of transition metals like palladium, copper, ruthenium, and nickel to catalyze the formation of the benzofuran ring. nih.govacs.org Future work should focus on applying and optimizing these catalytic systems for the specific synthesis of 2-substituted benzofurans. For instance, palladium-catalyzed methods, such as Sonogashira coupling followed by cyclization, offer a powerful route to functionalized benzofurans. rsc.orgorganic-chemistry.org Similarly, copper-catalyzed one-pot syntheses in eco-friendly deep eutectic solvents represent a green and benign approach. nih.govacs.org
Green Chemistry Approaches: The principles of green chemistry should be central to new synthetic designs. This includes the use of ultrasound-assisted synthesis, which can accelerate reaction rates and improve yields, and employing greener solvents to minimize environmental impact. nih.govnih.govresearchgate.net Catalyst-free methods, which rely on carefully chosen starting materials and conditions to promote cascade reactions, are also a highly desirable avenue of exploration. nih.gov
C-H Functionalization: Direct C-H activation and functionalization represent a paradigm shift in organic synthesis, allowing for the modification of the benzofuran core without the need for pre-functionalized starting materials. Future strategies could explore the direct introduction of the ethyl group at the 2-position or further modification of the aromatic ring of 6-methoxybenzofuran (B1631075) through these atom-economical reactions.
Table 1: Comparison of Synthetic Strategies for Benzofuran Derivatives
| Strategy | Catalyst/Reagent | Advantages | Challenges | Proposed Application for this compound |
| Palladium-Catalyzed Coupling | Pd(OAc)₂, Pd/C | High efficiency, broad substrate scope. nih.govnih.gov | Catalyst cost, potential for metal contamination. | Synthesis from 2-iodophenol (B132878) derivatives and appropriate alkynes. |
| Copper-Catalyzed Cyclization | CuI, Cu(OAc)₂ | Lower cost than palladium, good for C-O bond formation. nih.govorganic-chemistry.org | Can require specific ligands and conditions. | One-pot synthesis from salicylaldehydes and alkynes. acs.org |
| Ruthenium-Catalyzed Annulation | Ru-based complexes | Enables C-H activation pathways. nih.govacs.org | Catalyst sensitivity, optimization required. | Aerobic oxidative annulation of m-hydroxybenzoic acids with alkynes. acs.org |
| Green Solvents/Conditions | Deep Eutectic Solvents, Ultrasound | Reduced environmental impact, improved safety and efficiency. nih.govnih.gov | Scalability, solvent compatibility with all reaction types. | Application in any of the metal-catalyzed routes to improve sustainability. |
Exploration of Undiscovered Reactivity and Transformation Pathways
The reactivity of the benzofuran scaffold is rich and offers numerous opportunities for creating novel chemical entities. While much is known about the general reactivity of benzofurans, the specific transformation pathways for this compound are largely unexplored. Future research should investigate its unique reactivity to generate molecular diversity.
Promising areas of exploration include:
Substituent Migration Reactions: Recent discoveries have shown that substituent migrations can occur during benzofuran synthesis, leading to highly substituted and previously inaccessible isomers. rsc.org Investigating reactions of precursors to this compound under various conditions could uncover novel rearrangement pathways, yielding unique substitution patterns on the benzofuran core.
Functionalization of the Ethyl Group: The ethyl group at the 2-position is a key site for chemical modification. Research into selective oxidation, halogenation, or C-H activation at this position could provide a range of new derivatives with altered steric and electronic properties.
Dearomatization and Cycloaddition Reactions: Exploring the dearomatization of the furan (B31954) or benzene (B151609) ring could open pathways to complex, three-dimensional structures. Furthermore, investigating the participation of the benzofuran system in cycloaddition reactions could lead to the synthesis of novel fused heterocyclic systems.
Rational Design and Synthesis of Next-Generation Benzofuran Analogues with Tuned Mechanistic Activities
The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. taylorandfrancis.com Rational design and synthesis of analogues of this compound could lead to the discovery of potent and selective therapeutic agents.
Future research should be guided by:
Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying the this compound structure is crucial. This involves synthesizing a library of analogues by varying the substituents at key positions:
Position 2: Replacing the ethyl group with other alkyl chains, cyclic fragments, or aromatic rings.
Position 6: Altering the methoxy (B1213986) group to other alkoxy groups, a hydroxyl group, or halogen atoms.
Other positions: Introducing substituents (e.g., halogens, nitro groups, amines) at other positions on the benzene ring to modulate electronic properties and binding interactions. rsc.org
Hybrid Molecule Design: A promising strategy involves creating hybrid molecules by linking the benzofuran core to other known pharmacophores, such as pyrazole, piperazine, or thiazole (B1198619). nih.govnih.govnih.gov This molecular hybridization can result in compounds with multi-target activity or enhanced potency. nih.gov For example, benzofuran-pyrazole hybrids have been investigated as multi-kinase inhibitors for cancer therapy. nih.gov
Target-Based Design: As knowledge of the biological targets of benzofurans grows, computational tools like molecular docking can be used to design analogues of this compound with improved binding affinity and selectivity for specific enzymes or receptors, such as protein kinases (e.g., CDK2, VEGFR-2), acetylcholinesterase, or sirtuins. taylorandfrancis.comrsc.orgtandfonline.comsemanticscholar.orgresearchgate.netnih.gov
Expanding Mechanistic Understanding of Bioactivity beyond Current In Vitro Scope
While many benzofuran derivatives have shown promising activity in in vitro assays against various cell lines (e.g., anticancer, antimicrobial), a deep mechanistic understanding of their bioactivity is often lacking. nih.govmdpi.commedcraveonline.com Future research must move beyond preliminary screening to elucidate the precise molecular mechanisms of action and validate these findings in more complex biological systems.
Key research directions include:
Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors) with which this compound and its active analogues interact is a critical step. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed for this purpose. Once a target is identified, its role in the observed biological effect must be validated.
Cellular Pathway Analysis: Investigating the downstream effects of compound treatment on cellular signaling pathways is essential. For instance, if an analogue shows anticancer activity, studies should determine if it induces apoptosis, causes cell cycle arrest, or inhibits angiogenesis, and then identify the specific proteins and pathways involved (e.g., p53, caspases, Aurora B kinase). rsc.orgnih.gov
In Vivo Studies: Promising compounds identified through in vitro screening and mechanistic studies should be advanced to non-clinical in vivo models. These studies are crucial for evaluating the compound's efficacy, pharmacokinetics, and biodistribution in a whole-organism context, providing a bridge toward potential translational applications. nih.gov
Applications in Materials Science and other Chemical Disciplines
The utility of the benzofuran scaffold extends beyond medicinal chemistry into the realm of materials science and other chemical disciplines. The rigid, planar, and electron-rich nature of the benzofuran ring system makes it an attractive building block for functional organic materials. alfa-chemistry.com
Future research should explore the potential of this compound and its derivatives in:
Organic Electronics: Benzofuran derivatives have shown significant promise as organic semiconductors for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). alfa-chemistry.com Their fused aromatic structure can facilitate efficient charge transport. u-tokyo.ac.jpresearchgate.net Research should focus on synthesizing polymers and small molecules incorporating the this compound unit and evaluating their photophysical properties, thermal stability, and performance in electronic devices. u-tokyo.ac.jpacs.orgresearchgate.net
Chemosensors: The electron-rich benzofuran core can interact with metal ions, leading to changes in its fluorescence or absorbance properties. This makes benzofuran derivatives excellent candidates for the development of selective and sensitive chemosensors for detecting specific metal ions, such as Fe³⁺ or Pd²⁺. chemisgroup.us
Polymer Chemistry: Benzofuran derivatives can be used as monomers in the synthesis of advanced polymers like polyamides, polyarylates, and polyesters, potentially imparting enhanced thermal stability or unique optical properties to the resulting materials. nih.gov
Table 2: Potential Non-Clinical Applications of this compound Derivatives
| Application Area | Rationale | Key Properties to Investigate |
| Organic Semiconductors | Fused aromatic core provides rigidity and potential for π-stacking, facilitating charge transport. alfa-chemistry.comresearchgate.net | Carrier mobility, HOMO/LUMO energy levels, thermal stability, photoluminescence. |
| Chemosensors | Electron-rich system capable of coordinating with metal ions, altering photophysical properties. chemisgroup.us | Selectivity and sensitivity to specific analytes, fluorescence quantum yield, limit of detection. |
| Advanced Polymers | Rigid monomer unit can enhance the thermal and mechanical properties of polymers. nih.gov | Glass transition temperature, thermal degradation profile, solubility, processability. |
| Agrochemicals | Benzofuran is a known scaffold in compounds with antifungal and insecticidal activity. nih.gov | Efficacy against relevant plant pathogens and pests, environmental persistence. |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Ethyl-6-methoxybenzofuran in academic laboratories?
A two-step strategy is commonly employed. First, a hydroxylation or alkylation step introduces the ethyl and methoxy groups to the benzofuran core. For example, ethyl cyanoacetate can be reacted with benzofuran precursors under reflux conditions in ethanol with ammonium acetate as a catalyst . Subsequent purification via crystallization (e.g., using n-hexane) ensures high-purity yields. Key parameters include reaction time (3–6 hours), temperature (80–100°C), and stoichiometric ratios of reagents .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the benzofuran ring. For instance, methoxy protons typically resonate at δ 3.8–4.0 ppm in CDCl₃. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹). Cross-referencing with databases such as NIST Chemistry WebBook ensures data accuracy .
Advanced: How can researchers optimize reaction yields for this compound derivatives with steric hindrance?
Steric hindrance in substituted benzofurans can be mitigated by:
- Catalyst Selection : Using palladium catalysts for Suzuki-Miyaura couplings to attach aryl groups .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields by 15–20% compared to conventional heating .
Documented case studies show yields increasing from 45% to 68% under optimized conditions .
Advanced: How should researchers address contradictions in biological activity data for benzofuran analogs?
Contradictory results in enzyme inhibition or receptor binding assays require:
- Dose-Response Validation : Replicating assays across multiple concentrations (e.g., 0.1–100 μM).
- Structural Confirmation : Re-characterizing compounds post-assay to rule out degradation.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities and rationalize discrepancies . For example, a this compound derivative showed conflicting IC₅₀ values (10 μM vs. 25 μM) in kinase assays, resolved by identifying solvent polarity effects on compound stability .
Basic: What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
- Emergency Measures : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes .
- Storage : Keep in amber vials at 2–8°C to prevent photodegradation .
Advanced: What strategies are effective in designing this compound analogs for structure-activity relationship (SAR) studies?
- Bioisosteric Replacement : Substitute the ethyl group with trifluoromethyl to assess hydrophobicity effects.
- Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to modulate electronic properties.
- In Silico Screening : Use tools like SwissADME to predict pharmacokinetic properties (e.g., logP, solubility) before synthesis . A study demonstrated that 5-nitro substitution increased antibacterial activity by 3-fold compared to the parent compound .
Basic: How can researchers validate the purity of this compound post-synthesis?
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity >98% is acceptable for most studies.
- Melting Point Consistency : Compare observed mp (e.g., 62–64°C) with literature values to detect impurities .
Advanced: What computational tools aid in predicting the reactivity of this compound in electrophilic substitutions?
Density Functional Theory (DFT) calculations (e.g., Gaussian 09) identify reactive sites by mapping electrostatic potential surfaces. The methoxy group directs electrophiles to the 4-position, while the ethyl group deactivates the 3-position. Experimental validation via nitration reactions confirmed DFT predictions .
Table 1: Key Synthetic Conditions for this compound Derivatives
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Ethyl iodide, K₂CO₃, DMF, 80°C, 4h | 72 | |
| Cyclization | NH₄OAc, ethanol, reflux, 3h | 65 | |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DME, 90°C, 12h | 58 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
